molecular formula C9H11NO3 B1362062 2-Methoxy-4,6-dimethylnicotinic acid CAS No. 65515-37-9

2-Methoxy-4,6-dimethylnicotinic acid

Cat. No.: B1362062
CAS No.: 65515-37-9
M. Wt: 181.19 g/mol
InChI Key: OILYJALBGQMVGR-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-dimethylnicotinic acid is an organic compound with the molecular formula C9H11NO3. It is a derivative of nicotinic acid, featuring a methoxy group at the second position and methyl groups at the fourth and sixth positions on the pyridine ring.

Scientific Research Applications

2-Methoxy-4,6-dimethylnicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies related to enzyme inhibition and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4,6-dimethylnicotinic acid typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4,6-dimethylnicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 2-Methoxy-4,6-dimethylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic processes and cellular functions. Its methoxy and methyl groups contribute to its binding affinity and specificity for these targets .

Comparison with Similar Compounds

  • 2-Methoxy-3,5-dimethylnicotinic acid
  • 2-Methoxy-4,5-dimethylnicotinic acid
  • 2-Methoxy-4,6-dimethylpyridine-3-carboxylic acid

Comparison: 2-Methoxy-4,6-dimethylnicotinic acid is unique due to its specific substitution pattern on the pyridine ring. This arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the methoxy group at the second position and methyl groups at the fourth and sixth positions enhances its stability and potential for various chemical transformations .

Properties

IUPAC Name

2-methoxy-4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-4-6(2)10-8(13-3)7(5)9(11)12/h4H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILYJALBGQMVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369514
Record name 2-methoxy-4,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65515-37-9
Record name 2-methoxy-4,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

97 g (0.6 mole) of 2-methoxy-4,6-dimethylnicotinonitrile and 230 g of solid potassium hydroxide are dissolved in 1000 ml of ethanol and 120 ml of water and the solution is refluxed under nitrogen for 82 hours. The mixture is cooled, the precipitated substance collected by filtration, and the bulk of the ethanol is distilled off from the filtrate in vacuo. The residue is dissolved in 500 ml of water and extracted with methylene chloride. The alkaline aqueous phase is adjusted to pH 3.3 with concentrated hydrochloric acid and the precipitated crude product is collected by filtration. Recrystallisation of this crude product from ethanol yields pure 2-methoxy-4,6-dimethylnicotinic acid (m.p. 210°-215° C).
Quantity
97 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step Two

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